ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1630096-68-2
Cat. No.: VC2732729
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride - 1630096-68-2](/images/structure/VC2732729.png)
Specification
CAS No. | 1630096-68-2 |
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Molecular Formula | C9H14ClN3O2 |
Molecular Weight | 231.68 g/mol |
IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H |
Standard InChI Key | WPZAPHVLDNDOFZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC2=C1CCNC2.Cl |
Canonical SMILES | CCOC(=O)C1=NNC2=C1CCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride features a distinctive structural architecture with a pyrazolo-pyridine scaffold. This compound contains a pyrazole ring fused with a partially hydrogenated pyridine structure, along with a carboxylate functional group at the 3-position of the pyrazole ring. The hydrochloride salt form enhances its solubility and stability characteristics for various applications.
The compound is officially identified by the following parameters:
Parameter | Value |
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Molecular Formula | C9H14ClN3O2 |
Molecular Weight | 231.68 g/mol |
CAS Number | 1171539-58-4 |
Physical State | Solid |
Structural Features and Chemical Properties
The structure of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is characterized by several key features:
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A pyrazolo[3,4-c]pyridine core system
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Complete hydrogenation of the pyridine ring (4H,5H,6H,7H)
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An ethyl carboxylate group at the 3-position
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Hydrochloride salt formation at one of the nitrogen atoms
This molecular arrangement provides unique chemical properties relevant to its potential applications. The hydrochloride form significantly enhances solubility in polar solvents compared to the free base form, making it more suitable for biological testing and pharmaceutical formulations .
Synthesis Methodologies
Comparison with Synthesis of Related Compounds
Synthesis methods for structurally similar pyrazolo-pyridines often employ one of the following approaches:
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Condensation reactions involving dienamines with appropriate amine-containing compounds
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Cyclization of precursors containing both pyrazole and pyridine components
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One-pot telescoped processes starting from simple precursors like N-acetylglycine
For instance, the synthesis of pyrazolo[4,3-c]pyridine derivatives involves the condensation of dienamine with various amines containing sulfonamide fragments. This reaction is typically conducted under reflux conditions in methanol for approximately one hour, yielding the target products in yields ranging from 72% to 88% . Similar approaches might be applicable to the synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride with appropriate modifications.
Structural Feature | Impact on Activity |
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Pyrazole-pyridine fusion pattern | Determines binding affinity to target proteins |
Substituents on the pyrazole ring | Affects potency and selectivity |
Saturation level of the pyridine ring | Influences conformational flexibility and binding properties |
Salt form | Enhances solubility and bioavailability |
Research on similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has revealed their potential as tropomyosin receptor kinase (TRK) inhibitors with IC50 values in the nanomolar range . For example, compound C03 from this class demonstrated an IC50 value of 56 nM against TRKA and showed antiproliferative activity against the Km-12 cell line with an IC50 value of 0.304 μM .
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in characterizing and confirming the structure of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, as demonstrated by available data for related compounds .
For the non-hydrogenated analog ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1053656-33-9), 1H NMR analysis provides characteristic signals that help identify the core structure . Similar patterns would be expected for ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride, with additional signals corresponding to the hydrogenated pyridine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques are essential for assessing the purity and identity of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. These methods allow for:
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Quantitative determination of purity
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Separation from potential synthesis by-products
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Quality control during production processes
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Stability assessment under various conditions
Comparative Analysis with Structurally Related Compounds
Structural Variations
Several structurally related compounds provide context for understanding ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride:
Compound | Key Structural Differences | CAS Number |
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Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | Contains an additional methyl group and different pyrazole-pyridine fusion pattern | Not specified in search results |
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | Methyl at 2-position with different fusion pattern | 1706431-75-5 |
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Non-hydrogenated pyridine ring and non-salt form | 1053656-33-9 |
These structural variations can significantly impact the compounds' physicochemical properties and biological activities .
Functional Implications of Structural Differences
The positional isomerism and substitution patterns observed in these related compounds lead to different:
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Electronic distributions
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Conformational preferences
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Binding affinities to biological targets
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Physicochemical properties
For instance, ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exhibits diverse biological activities and shows potential for applications in medicinal chemistry. This suggests that ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride might also possess significant pharmacological properties worthy of investigation.
Research Applications and Future Directions
Current Research Status
While specific research on ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride appears limited in the current literature, the compound belongs to a class with significant research interest. Pyrazolo-pyridine derivatives have been investigated for various applications, including:
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Development of kinase inhibitors for cancer treatment
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Creation of enzyme inhibitors such as carbonic anhydrase inhibitors
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Exploration as antimicrobial agents
Future Research Opportunities
The structural features of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride suggest several promising directions for future research:
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Detailed structure-activity relationship studies to identify optimal substitution patterns
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Investigation of specific biological targets and mechanisms of action
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Development of improved synthetic routes for more efficient production
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Exploration of potential applications in combination with other bioactive compounds
Further investigation into this compound's plasma stability and interaction with cytochrome P450 isoforms would also provide valuable insights into its potential as a drug candidate.
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